Cas no 2228236-66-4 (2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid)

2-(3-Bromopyridin-4-yl)-2,2-difluoroacetic acid is a versatile brominated pyridine derivative featuring a difluoroacetic acid moiety. This compound is particularly valuable in pharmaceutical and agrochemical research as a key intermediate for synthesizing more complex molecules. The presence of both bromine and difluoroacetic acid groups enhances its reactivity, enabling selective functionalization at multiple sites. Its stability under various reaction conditions makes it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound’s well-defined structure and high purity ensure consistent performance in synthetic applications. Researchers favor it for its utility in constructing heterocyclic frameworks, contributing to the development of bioactive compounds and advanced materials.
2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid structure
2228236-66-4 structure
Product Name:2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid
CAS No:2228236-66-4
MF:C7H4BrF2NO2
MW:252.012968063354
CID:6508572
PubChem ID:165827562
Update Time:2025-09-28

2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid
    • 2228236-66-4
    • EN300-1947928
    • Inchi: 1S/C7H4BrF2NO2/c8-5-3-11-2-1-4(5)7(9,10)6(12)13/h1-3H,(H,12,13)
    • InChI Key: GACIPPQDVHHQAB-UHFFFAOYSA-N
    • SMILES: BrC1C=NC=CC=1C(C(=O)O)(F)F

Computed Properties

  • Exact Mass: 250.93935g/mol
  • Monoisotopic Mass: 250.93935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 50.2Ų

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2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid Related Literature

Additional information on 2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid

Introduction to 2-(3-bromopyridin-4-yl)-2,2-difluoroacetic Acid (CAS No. 2228236-66-4)

2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid, with the CAS number 2228236-66-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a bromine atom at the 3-position and a difluoroacetic acid group at the 4-position. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, material science, and other areas of chemical research.

The synthesis of 2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid involves a series of well-established organic reactions, including nucleophilic substitution and acid-mediated cyclization. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation. These improvements have made it more accessible for researchers and industries alike.

One of the most promising aspects of this compound is its potential as a building block in medicinal chemistry. The pyridine ring is known for its ability to form hydrogen bonds and participate in π-π interactions, making it an ideal scaffold for drug molecules targeting various biological systems. The presence of fluorine atoms further enhances the compound's pharmacokinetic properties, such as bioavailability and metabolic stability.

Recent studies have explored the use of 2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid in the development of inhibitors for kinases and other enzyme targets. For instance, researchers have demonstrated that this compound can modulate the activity of protein kinase A (PKA), a key regulator in cellular signaling pathways. These findings suggest that it could serve as a lead compound for the development of novel therapeutic agents targeting diseases such as cancer and inflammatory disorders.

In addition to its medicinal applications, this compound has also been investigated for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and solar cells. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity without compromising mechanical properties.

The environmental impact of 2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid has also been a topic of interest. Studies have shown that it exhibits low toxicity to aquatic organisms under standard laboratory conditions. However, further research is needed to assess its long-term effects on ecosystems and to develop strategies for safe disposal and recycling.

In conclusion, 2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid (CAS No. 2228236-66-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industries seeking innovative solutions in drug discovery, materials science, and environmental sustainability.

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